![molecular formula C16H13N5OS B294724 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294724.png)
6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it interacts with various biological targets such as DNA, enzymes, and receptors, leading to its biological effects.
Biochemical and Physiological Effects:
The compound has been found to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacteria and fungi, it has been shown to inhibit cell growth and disrupt cell membrane integrity. In plants, it has been shown to inhibit the activity of photosystem II, leading to reduced photosynthesis and plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments, such as its high potency and selectivity towards certain biological targets. However, its limitations include its low solubility in aqueous solutions and its potential toxicity towards non-target organisms.
Zukünftige Richtungen
There are several future directions for the research of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is the synthesis of new derivatives with improved properties such as solubility and selectivity. Another direction is the study of its potential applications in other fields such as energy storage and environmental remediation. Additionally, more research is needed to fully understand its mechanism of action and its potential toxicity towards non-target organisms.
In conclusion, 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of 6-(2-Ethoxyphenyl)-3-pyridin-4-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-ethoxyphenyl hydrazine with pyridine-4-carboxaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with thiosemicarbazide to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antimicrobial, and antifungal properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
Molekularformel |
C16H13N5OS |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-(2-ethoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-2-22-13-6-4-3-5-12(13)15-20-21-14(18-19-16(21)23-15)11-7-9-17-10-8-11/h3-10H,2H2,1H3 |
InChI-Schlüssel |
SALVJNQNWCPVAN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.